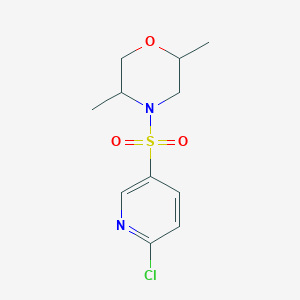
4-(6-Chloropyridin-3-yl)sulfonyl-2,5-dimethylmorpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-[(6-chloropyridin-3-yl)sulfonyl]morpholine” is a chemical compound with the CAS Number: 52480-33-8. It has a molecular weight of 262.72 .
Molecular Structure Analysis
The IUPAC name for this compound is “4-[(6-chloro-3-pyridinyl)sulfonyl]morpholine” and its Inchi Code is "1S/C9H11ClN2O3S/c10-9-2-1-8(7-11-9)16(13,14)12-3-5-15-6-4-12/h1-2,7H,3-6H2" .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a melting point of 142-143 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Quantum Chemical and Molecular Dynamics Studies
Research on sulfonium-based oxime compounds, which share a similar sulfonamide motif, has explored their ability to reactivate acetylcholinesterase inhibited by organophosphorus compounds. The use of dimethyl(pyridin-2-yl)sulfonium shows potential in reactivating aged acetylcholinesterase adducts, suggesting applications in the development of treatments for exposure to organophosphorus compounds (Chandar, Lo, & Ganguly, 2014).
Catalysis and Chemical Synthesis
Sulfonic acid functionalized pyridinium chloride has been synthesized and used as an efficient catalyst in the synthesis of hexahydroquinolines. This illustrates the role of sulfonamide derivatives in catalyzing multi-component condensations, pointing to potential catalytic applications of "4-(6-Chloropyridin-3-yl)sulfonyl-2,5-dimethylmorpholine" in organic synthesis (Khazaei et al., 2013).
Antimicrobial and Bioactivity Studies
A study on N-pyridinium, quinolinium, and isoquinolinium sulfonate derivatives demonstrated their antimicrobial activity against various bacteria and fungi. This suggests that "4-(6-Chloropyridin-3-yl)sulfonyl-2,5-dimethylmorpholine" could have potential applications in developing new antimicrobial agents (Fadda, El-Mekawy, & AbdelAal, 2016).
Material Science and Polymer Research
The synthesis and properties of novel soluble fluorinated polyamides containing pyridine and sulfone moieties were explored, showing applications in creating materials with low dielectric constants, high thermal stability, and strong mechanical properties. This research indicates the potential for "4-(6-Chloropyridin-3-yl)sulfonyl-2,5-dimethylmorpholine" to contribute to advancements in material science and engineering (Liu et al., 2013).
Eigenschaften
IUPAC Name |
4-(6-chloropyridin-3-yl)sulfonyl-2,5-dimethylmorpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O3S/c1-8-7-17-9(2)6-14(8)18(15,16)10-3-4-11(12)13-5-10/h3-5,8-9H,6-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFIWQOFRGNHTEW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(CO1)C)S(=O)(=O)C2=CN=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-Chloropyridin-3-yl)sulfonyl-2,5-dimethylmorpholine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

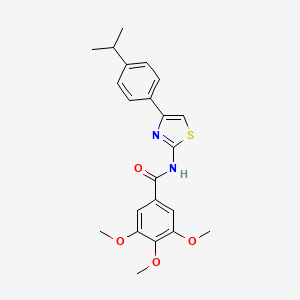
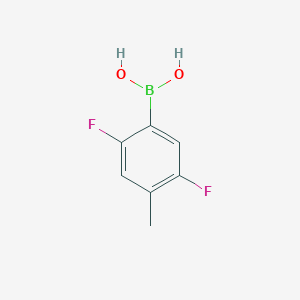
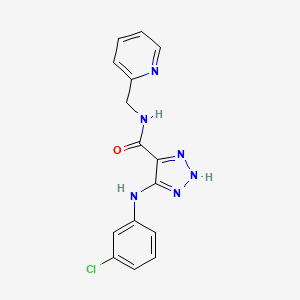
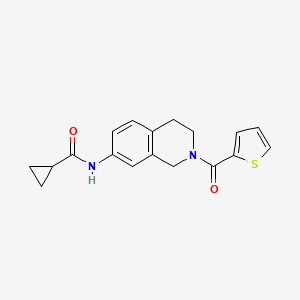

![tert-butyl 4-{2-oxo-octahydro-1H-imidazolidino[4,5-c]pyridin-1-yl}piperidine-1-carboxylate](/img/structure/B2386506.png)
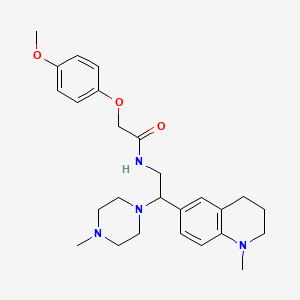
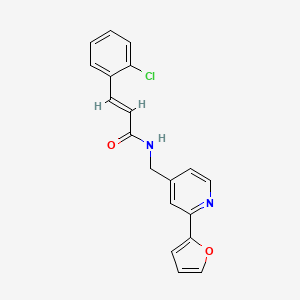
![2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(4-methylbenzyl)acetamide](/img/no-structure.png)

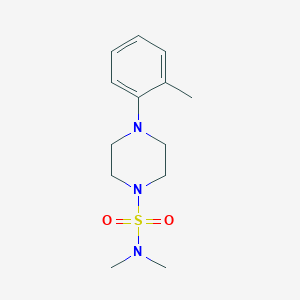

![4-[(4-Methoxyphenyl)sulfanyl][1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B2386517.png)
